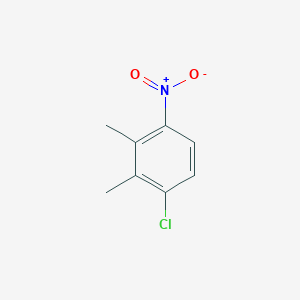
1-Chloro-2,3-dimethyl-4-nitrobenzene
Cat. No. B8567825
M. Wt: 185.61 g/mol
InChI Key: NWAOUFGCGKRZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04060626
Procedure details


The compound was prepared via 4-chloro-2,3-dimethylnitrobenzene (m.p. 57°-58° C) and 3-(3-chloro-2-methyl-6-nitrophenyl)-pyruvic acid (oil).

Name
3-(3-chloro-2-methyl-6-nitrophenyl)-pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=C(C)C=1C.[Cl:13][C:14]1[C:15]([CH3:29])=[C:16]([CH2:23][C:24](=O)[C:25]([OH:27])=[O:26])[C:17]([N+:20]([O-])=O)=[CH:18][CH:19]=1>>[Cl:13][C:14]1[C:15]([CH3:29])=[C:16]2[C:17](=[CH:18][CH:19]=1)[NH:20][C:24]([C:25]([OH:27])=[O:26])=[CH:23]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])C)C
|
|
Name
|
3-(3-chloro-2-methyl-6-nitrophenyl)-pyruvic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=CC1)[N+](=O)[O-])CC(C(=O)O)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C2C=C(NC2=CC1)C(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
